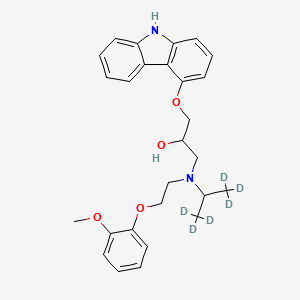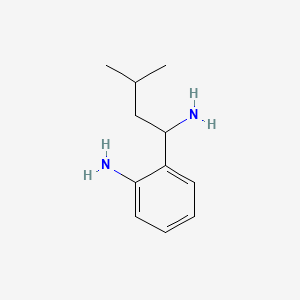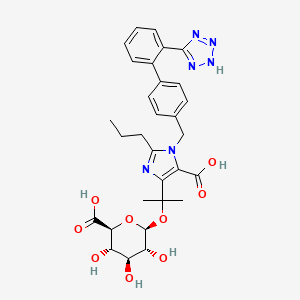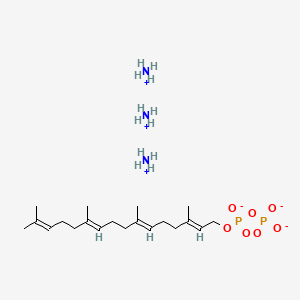
Lamivudine Acid-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lamivudine Acid-13C,15N2 is a labelled impurity of Lamivudine (BCH-189). Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) that can inhibit HIV reverse transcriptase 1/2 and the reverse transcriptase of hepatitis B virus . The compound is used primarily for research purposes, particularly in the study of HIV and hepatitis B virus mechanisms and treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lamivudine Acid-13C,15N2 involves the incorporation of isotopically labelled carbon (13C) and nitrogen (15N) atoms into the Lamivudine molecule. The reaction conditions often involve the use of specific catalysts and solvents to ensure the correct incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labelled compounds. The process involves multiple steps of synthesis, purification, and quality control to ensure the high purity and correct isotopic labelling of the final product .
Chemical Reactions Analysis
Types of Reactions
Lamivudine Acid-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxathiolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Lamivudine Acid-13C,15N2 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the reaction mechanisms and pathways of nucleoside analogues.
Mechanism of Action
Lamivudine Acid-13C,15N2 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and hepatitis B virus. The compound is phosphorylated intracellularly to its active 5’-triphosphate metabolite, which is then incorporated into the viral DNA by the reverse transcriptase enzyme. This incorporation results in DNA chain termination, effectively halting viral replication .
Comparison with Similar Compounds
Similar Compounds
Zidovudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Emtricitabine: A nucleoside reverse transcriptase inhibitor similar to Lamivudine, used in combination therapies for HIV.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.
Uniqueness
Lamivudine Acid-13C,15N2 is unique due to its isotopic labelling, which allows for detailed studies of its pharmacokinetics and pharmacodynamics. The labelled isotopes enable researchers to track the compound’s metabolic pathways and interactions within biological systems more accurately .
Properties
CAS No. |
1391052-30-4 |
|---|---|
Molecular Formula |
C8H9N3O4S |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
(2R,5S)-5-(4-amino-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid |
InChI |
InChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1/i8+1,10+1,11+1 |
InChI Key |
PIIRVEZNDVLYQA-FDHQWECPSA-N |
SMILES |
C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N |
Isomeric SMILES |
C1[C@H](O[C@H](S1)C(=O)O)[15N]2C=CC(=[15N][13C]2=O)N |
Canonical SMILES |
C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N |
Synonyms |
(2R-cis)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid-13C,15N2; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid](/img/structure/B587595.png)
![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)
![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)
![myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]](/img/structure/B587603.png)
![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)
